7-Cyano DAMPA Ethyl Ester

Description

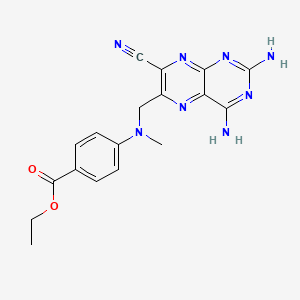

7-Cyano DAMPA Ethyl Ester (CAS: 1329835-68-8) is a synthetic intermediate used in the preparation of DAMPA (2,4-diamino-6-methylpyrido[3,2-d]pyrimidine) metabolites. Its molecular formula is C₁₈H₁₈N₈O₂, with a molecular weight of 394.39 g/mol . The compound features a cyano (-CN) group at the 7-position of the DAMPA backbone and an ethyl ester moiety, which influences its solubility and reactivity. It is primarily employed in pharmacological research as a reference standard and synthetic precursor .

Properties

IUPAC Name |

ethyl 4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O2/c1-3-28-17(27)10-4-6-11(7-5-10)26(2)9-13-12(8-19)23-16-14(22-13)15(20)24-18(21)25-16/h4-7H,3,9H2,1-2H3,(H4,20,21,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVUAAIEQYWHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=C(N=C3C(=N2)C(=NC(=N3)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Cyano DAMPA Ethyl Ester involves several steps, typically starting with the preparation of the core structure, followed by the introduction of the cyano group and the ethyl ester functionality. The synthetic routes often involve:

Starting Materials: The synthesis begins with commercially available starting materials such as pteridine derivatives.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

7-Cyano DAMPA Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Substitution: The compound can undergo substitution reactions where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Cyano DAMPA Ethyl Ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reference material and in the synthesis of other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 7-Cyano DAMPA Ethyl Ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

DAMPA Derivatives

Key DAMPA derivatives with structural or functional similarities include:

Key Findings :

- Ester Chain Length : Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting membrane permeability and bioavailability. For example, Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃, MW 206.24) is used as a reference standard due to its favorable solubility profile , whereas methyl analogs like Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃, MW 192.2) have reduced molecular weight and faster clearance .

Ethyl Esters with Cyano Substituents

Compounds with cyano-ethyl ester motifs demonstrate varied biological activities:

Key Findings :

- Biological Activity: The position of the cyano group significantly impacts potency. For example, 7-cyano-substituted benzothiadiazoles (e.g., compound XXIX in ) showed 5-fold lower inhibition of aldrin epoxidation compared to 6-cyano analogs, highlighting positional sensitivity in enzyme interactions .

- Synthetic Utility: Ethyl esters like 7-Octenoic Acid Ethyl Ester are synthesized with high yields (up to 97%) via esterification, suggesting that similar methods could optimize this compound production .

Solubility and Solvent Interactions

- Solvent Dielectric Dependence: Ethyl esters of aromatic amino acids (e.g., N-acetyl-L-phenylalanine ethyl ester) exhibit redshifted absorbance peaks in water (ε = 80) versus ethylene glycol (ε = 41), indicating polarity-dependent solubility .

- Temperature Effects : Absorbance spectroscopy shows ethyl esters have temperature-sensitive spectral shifts (0–100°C), suggesting thermal stability considerations for storage .

Biological Activity

7-Cyano DAMPA Ethyl Ester, known chemically as 4-Amino-4-deoxy-7-cyano-N10-methylpteroic Acid Ethyl Ester, is a compound with the molecular formula C18H18N8O2 and a molecular weight of 378.39 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biomolecules.

The synthesis of this compound involves several steps, typically starting from pteridine derivatives. The process includes the introduction of the cyano group and the ethyl ester functionality under controlled conditions to ensure high yield and purity. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and alter its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its interactions with enzymes, receptors, and other proteins. Here are some key findings regarding its biological properties:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Some investigations have pointed towards anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases.

The exact mechanism of action remains to be fully elucidated; however, it is believed that this compound interacts with specific molecular targets that modulate biological pathways. Potential interactions include:

- Receptor Binding : The compound may bind to cellular receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Modulation : By inhibiting or activating certain enzymes, it can affect metabolic processes crucial for cell function.

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects of various compounds on enzyme activity, this compound was shown to significantly reduce the activity of target enzymes involved in nucleotide metabolism. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions characterized by dysregulated metabolism.

Case Study 2: Antioxidant Properties

A series of assays were conducted to evaluate the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated a significant ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a cyano group; ethyl ester | Potential enzyme inhibitor; antioxidant |

| DAMPA Ethyl Ester | Lacks cyano group; similar backbone | Limited biological studies |

| N,N’-Diacetyl DAMPA Ethyl Ester | Additional acetyl groups present | Explored for anti-inflammatory effects |

| 7-Hydroxy DAMPA Methyl Ester | Hydroxy group instead of cyano | Investigated for neuroprotective effects |

Q & A

Q. What synthetic methodologies are most effective for producing 7-Cyano DAMPA Ethyl Ester, and how can reaction conditions be optimized?

The synthesis of this compound involves a Reissert-like reaction, where diethyl phosphorocyanidate and Et₃N in aqueous N-methyl-pyrrolidin-2-one at 75°C facilitate the introduction of the cyano group. Alkaline hydrolysis of intermediate esters is critical to achieve the final product. Reaction optimization should focus on temperature control, stoichiometric ratios, and solvent selection to minimize side reactions. The presence of water is essential for the reaction to proceed, as noted in analogous esterification processes .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Key structural markers include the absence of the C-7 proton in NMR (indicative of cyano substitution) and bathochromic UV shifts. Cross-validation with elemental analysis and chromatographic techniques (e.g., HPLC) ensures purity and confirms the absence of unreacted precursors .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should assess degradation under controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Accelerated stability testing via HPLC can quantify decomposition products. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) and desiccants are recommended to prevent hydrolysis of the ester moiety .

Q. How does the ester functional group in this compound influence its solubility and bioavailability compared to non-esterified analogs?

The ethyl ester enhances lipophilicity, improving passive diffusion across biological membranes. Comparative solubility studies in polar (e.g., water) and non-polar solvents (e.g., DMSO) should be conducted. Bioavailability can be assessed using in vitro models like Caco-2 cell monolayers to measure permeability coefficients .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures high sensitivity and specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix effects. Method validation must comply with ICH guidelines for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can researchers address contradictory data in studies investigating the metabolic pathways of this compound?

Contradictions may arise from interspecies variability in esterase activity or differences in experimental models (e.g., in vitro vs. in vivo). To resolve discrepancies, conduct species-specific enzyme kinetic assays and cross-validate findings using genetic knockouts (e.g., esterase-deficient models). Meta-analyses of existing datasets can identify confounding variables .

Q. What experimental designs are optimal for evaluating the neuroprotective potential of this compound in Parkinson’s disease models?

Use transgenic α-synuclein overexpression models or neurotoxin-induced (e.g., MPTP) rodent models. Measure biomarkers like mitochondrial oxidative stress (ROS levels) and dopaminergic neuron survival via immunohistochemistry. Include dose-response studies and compare efficacy to established antioxidants (e.g., coenzyme Q10) .

Q. How can computational chemistry tools predict the interaction of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities and conformational changes in enzymes like dihydrofolate reductase. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, pH). Use statistical tools like design of experiments (DoE) to optimize robustness. Batch analysis via orthogonal techniques (e.g., NMR, LC-MS) ensures consistency .

Q. How should researchers design assays to differentiate the effects of this compound from its metabolites in cellular systems?

Use metabolic inhibitors (e.g., esterase inhibitors like BNPP) to block hydrolysis and isolate parent compound effects. Compare activity in wild-type vs. enzyme-deficient cell lines. Employ time-course studies to correlate metabolite formation (via LC-MS) with observed biological responses .

Methodological Considerations

- Data Integrity : Cross-reference findings with primary literature and avoid overreliance on secondary summaries. Use databases like PubMed and Reaxys for patent/literature surveys .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include ethical review board approvals in publications .

- Reproducibility : Document experimental protocols in detail, including reagent lot numbers and instrument calibration records. Share raw data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.